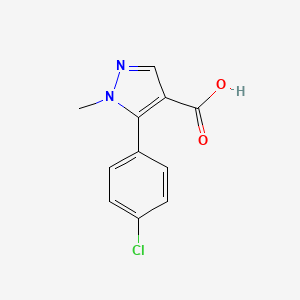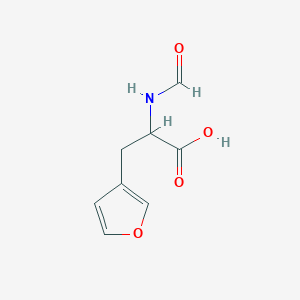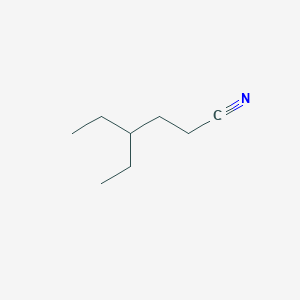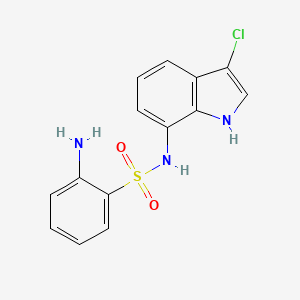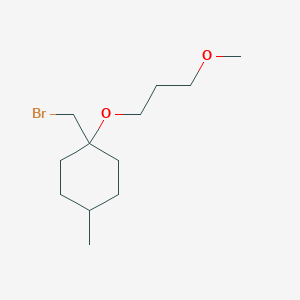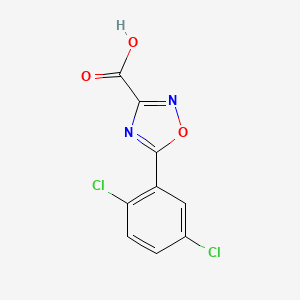
5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound characterized by its dichlorophenyl group attached to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazides or the reaction of carboxylic acids with hydrazine. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate these mechanisms in detail.
Comparaison Avec Des Composés Similaires
5-(2,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
5-(2,6-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness: 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H4Cl2N2O3 |
|---|---|
Poids moléculaire |
259.04 g/mol |
Nom IUPAC |
5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
Clé InChI |
DYVKIVRULXKFGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


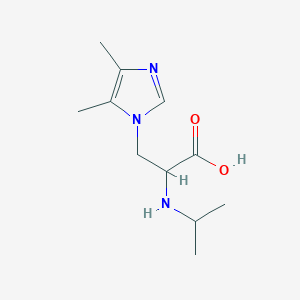
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
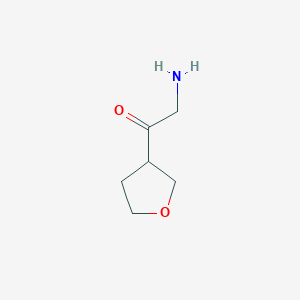
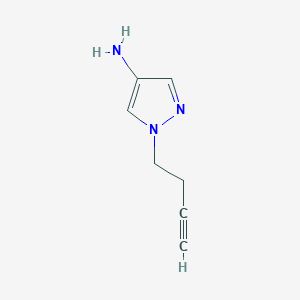


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
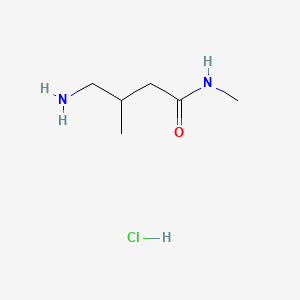
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
